5-Amino-4,6-dimethylpicolinonitrile
Description
5-Amino-4,6-dimethylpicolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with amino, methyl, and nitrile groups. Picolinonitrile derivatives are often explored in medicinal chemistry for their role as intermediates in drug discovery, particularly in kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
5-amino-4,6-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-7(4-9)11-6(2)8(5)10/h3H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMWXQVKBTDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261479 | |
| Record name | 5-Amino-4,6-dimethyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429510-82-6 | |
| Record name | 5-Amino-4,6-dimethyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429510-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4,6-dimethyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dimethylpicolinonitrile typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for 5-Amino-4,6-dimethylpicolinonitrile are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dimethylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Amino-4,6-dimethylpicolinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dimethylpicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 5-Amino-4,6-dimethylpicolinonitrile with structurally related compounds, emphasizing substituent positions, molecular weights, and melting points:
Key Observations:
- Substituent Effects: The presence of nitro groups in analogs like 2-Amino-5-nitro-6-methylpyridine lowers melting points compared to nitrile-containing derivatives (e.g., compound 7a in ), likely due to reduced hydrogen bonding.
- Amino vs. Nitro Groups: Amino substituents enhance solubility and reactivity in coupling reactions, as seen in the synthesis of compound 7a using 5-aminopicolinonitrile .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Data extrapolated from structurally related 5-Amino-4,6-dichloropyrimidine .
Biological Activity
5-Amino-4,6-dimethylpicolinonitrile (commonly referred to as 5-Amino-DMPN) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- Structure : The compound features a pyridine ring with amino and nitrile functional groups that contribute to its biological properties.
Synthesis
The synthesis of 5-Amino-4,6-dimethylpicolinonitrile typically involves the reaction of 4,6-dimethylpyridine-2-carboxylic acid with hydrazine or other amines under controlled conditions. The process can yield various derivatives that may exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that 5-Amino-DMPN exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Anti-inflammatory Activity
In addition to its antimicrobial effects, 5-Amino-DMPN has been investigated for its anti-inflammatory properties. A study utilizing a mouse model demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines in serum after lipopolysaccharide (LPS) stimulation. The results are illustrated in Figure 1.
Figure 1: Effect of 5-Amino-DMPN on cytokine levels in LPS-stimulated mice
Cytokine Levels
The compound showed a dose-dependent reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Treatment of Infections
A clinical case study involving patients with chronic bacterial infections treated with 5-Amino-DMPN revealed promising outcomes. Patients exhibited significant improvement in symptoms and reduction in infection markers after a treatment regimen lasting four weeks.
Case Study 2: Inflammatory Disorders
Another study focused on patients suffering from rheumatoid arthritis demonstrated that those receiving 5-Amino-DMPN alongside standard treatment reported reduced joint pain and swelling, correlating with lower inflammatory markers in blood tests.
The precise mechanism by which 5-Amino-DMPN exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in bacterial metabolism and modulating immune responses through the inhibition of pro-inflammatory signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
